molecular formula C17H35NO2 B13745119 N-(Hydroxymethyl)hexadecan-1-amide CAS No. 24537-30-2

N-(Hydroxymethyl)hexadecan-1-amide

Cat. No.: B13745119
CAS No.: 24537-30-2
M. Wt: 285.5 g/mol
InChI Key: IKBNHLXERSPTKI-UHFFFAOYSA-N
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Description

N-(Hydroxymethyl)hexadecan-1-amide is an organic compound with the molecular formula C17H35NO2. It is a derivative of hexadecanamide, where a hydroxymethyl group is attached to the nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(Hydroxymethyl)hexadecan-1-amide can be synthesized through the reaction of hexadecanamide with formaldehyde under basic conditions. The reaction typically involves the following steps:

  • Dissolve hexadecanamide in a suitable solvent such as methanol or ethanol.
  • Add formaldehyde solution to the mixture.
  • Adjust the pH to a basic level using a base such as sodium hydroxide.
  • Stir the reaction mixture at room temperature for several hours.
  • Isolate the product by filtration and purify it through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-(Hydroxymethyl)hexadecan-1-amide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The hydroxymethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Hexadecanoic acid.

    Reduction: N-(Hexadecyl)amine.

    Substitution: Various substituted amides depending on the reagent used.

Scientific Research Applications

N-(Hydroxymethyl)hexadecan-1-amide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential role in biological processes and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.

    Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(Hydroxymethyl)hexadecan-1-amide involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biomolecules, influencing their structure and function. The amide group can participate in various biochemical reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(Hydroxymethyl)octadecan-1-amide
  • N-(Hydroxymethyl)stearamide
  • N-(Hydroxymethyl)palmitamide

Uniqueness

N-(Hydroxymethyl)hexadecan-1-amide is unique due to its specific chain length and functional groups, which confer distinct physical and chemical properties. Its hydroxymethyl group provides additional reactivity compared to other amides, making it valuable in various applications.

Properties

CAS No.

24537-30-2

Molecular Formula

C17H35NO2

Molecular Weight

285.5 g/mol

IUPAC Name

N-(hydroxymethyl)hexadecanamide

InChI

InChI=1S/C17H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(20)18-16-19/h19H,2-16H2,1H3,(H,18,20)

InChI Key

IKBNHLXERSPTKI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCO

Origin of Product

United States

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